1,2,3,6,7-Pentachlorodibenzo-p-dioxin

Descripción general

Descripción

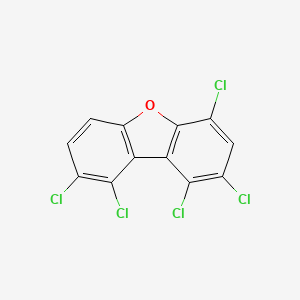

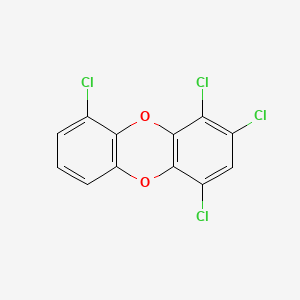

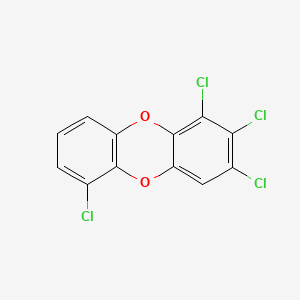

1,2,3,6,7-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Molecular Structure Analysis

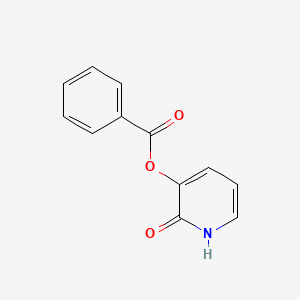

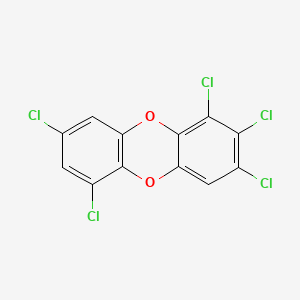

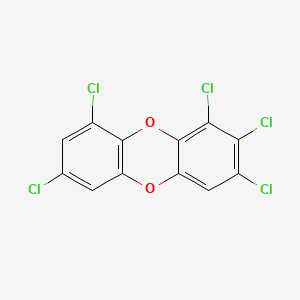

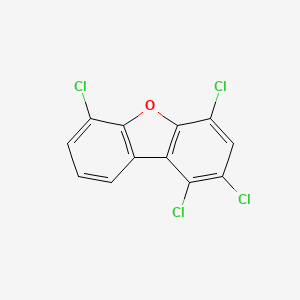

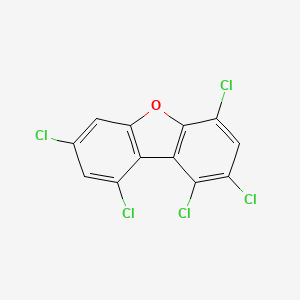

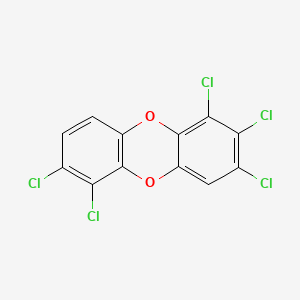

The molecular formula of 1,2,3,6,7-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2 . The average molecular mass is 356.416 g/mol . The structure consists of a dibenzo-p-dioxin skeleton with five chlorine substituents .Physical And Chemical Properties Analysis

1,2,3,6,7-Pentachlorodibenzo-p-dioxin is a small molecule . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins . These are organic compounds containing a chlorine atom attached to a dibenzo-p-dioxin moiety .Aplicaciones Científicas De Investigación

Aryl Hydrocarbon Receptor Target for Breast Cancer Chemotherapy

Research has shown that compounds structurally related to 1,2,3,6,7-Pentachlorodibenzo-p-dioxin can inhibit the proliferation of estrogen receptor-negative breast cancer cell lines. These compounds act through the aryl hydrocarbon receptor (AhR) pathway, suggesting that AhR is a potential target for treating this type of breast cancer (Zhang et al., 2009).

Dioxin-like Reproductive Effects

A study demonstrated that a mixture of dioxins, including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin, affects reproductive development in laboratory animals. The mixture, mimicking the relative abundance of these compounds in foodstuffs, was found to significantly delay puberty in both male and female offspring, suggesting dioxin-like compounds' impact on reproductive health (Hamm et al., 2003).

Toxicokinetic Interactions in Mice

Research on the interactions between various chlorinated aromatic hydrocarbons, including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin, revealed interactive effects on hepatic deposition in mice. The study enhances understanding of how these compounds influence each other's toxicokinetics when administered in mixtures (Jongh et al., 2005).

Biotransformation by Sphingomonas wittichii

Sphingomonas wittichii RW1 has shown the capability to catabolize certain toxic diaryl ether pollutants, including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin. This demonstrates the bacterium's potential for bioremediation of environmental pollutants (Nam et al., 2006).

Body Mass Index and Serum Levels

A study found that body mass index (BMI) is an important factor when assessing background levels of various dioxins, including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin. This highlights the need to consider BMI in epidemiological studies involving dioxin exposure (Collins et al., 2007).

Comparative Toxicity in Rats

A comparative study of the toxicity of various chlorinated dibenzo-p-dioxins, including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin, in rats provided insights into their different absorption rates and potential interactions in mixtures. This research is crucial for understanding the varying toxicological profiles of these compounds (Rozman et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1,2,3,6,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-7-3-5(14)8(15)10(17)12(7)18-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGWDUHOIIWPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074091 | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

CAS RN |

71925-15-0 | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71925-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGL91IP6FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.